PD153035

Catalog No.
S003186
CAS No.
153436-54-5
M.F
C16H14BrN3O2
M. Wt
360.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD153035

Common EGFR probes like Erlotinib require µM concentrations for full inhibition, risking DMSO toxicity and off-target cross-reactivity in HTS. PD153035 (CAS 153436-54-5) solves this with picomolar affinity, enabling complete receptor blockade at sub-nM levels. • Baseline reference with Ki = 5.2 pM and IC50 = 25-29 pM, approximately 70-100× more potent than Erlotinib. • >1,000,000-fold selectivity over PDGFR and FGFR isolates EGFR-specific signaling in angiogenesis models. • Validated as standard for PET tracer development ([11C]PD153035). Supplied at ≥98% purity; ambient shipping; in stock.

CAS Number

153436-54-5

Product Name

PD153035

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

InChI

InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)

InChI Key

LSPANGZZENHZNJ-UHFFFAOYSA-N

Synonyms

4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline, EBE-A22, N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine, PD 153035, PD-153035, PD153035

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC

The exact mass of the compound N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

PD153035 (CAS 153436-54-5), also known as AG-1517 or SU-5271, is a highly potent, reversible, ATP-competitive quinazoline derivative engineered for the specific inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Unlike later-generation clinical inhibitors optimized for oral bioavailability or mutant specificities, PD153035 is primarily procured as a premier biochemical tool compound due to its extraordinary picomolar affinity for wild-type EGFR (Ki = 5.2 pM) . For laboratory buyers, assay developers, and medicinal chemists, it serves as the definitive baseline reference standard for establishing maximum kinase suppression in high-throughput screening (HTS) and cellular signaling models .

Substituting PD153035 with clinical-grade EGFR inhibitors like Erlotinib or related tool compounds like AG1478 often compromises assay sensitivity and dynamic range . While Erlotinib and AG1478 possess nanomolar IC50 values (approximately 2 nM and 3 nM, respectively), PD153035 operates in the low picomolar range (IC50 = 25–29 pM), making it roughly 70 to 100 times more potent against wild-type EGFR in cell-free systems. Utilizing a less potent substitute requires higher dosing concentrations to achieve complete receptor blockade, which inadvertently increases the risk of solvent (DMSO) toxicity and off-target kinase cross-reactivity . Procurement of PD153035 ensures researchers can establish an absolute 'zero-activity' baseline at sub-nanomolar concentrations, a critical requirement for validating novel, weaker hit compounds.

Biochemical Potency vs Erlotinib

In cell-free biochemical assays evaluating wild-type EGFR tyrosine kinase inhibition, PD153035 demonstrates a profound potency advantage over standard clinical inhibitors like Erlotinib . While Erlotinib achieves an IC50 of 2 nM, PD153035 achieves an IC50 of 25–29 pM . This sub-nanomolar efficacy allows assay developers to use significantly lower concentrations of the reference standard.

Evidence DimensionCell-free EGFR Tyrosine Kinase Inhibition (IC50)
Target Compound DataPD153035: 25–29 pM
Comparator Or BaselineErlotinib: 2 nM
Quantified Difference~70 to 80-fold higher biochemical potency for PD153035.
ConditionsCell-free isolated EGFR enzyme assay.

Enables the establishment of a complete inhibition baseline at ultra-low doses, minimizing DMSO solvent artifacts in sensitive biochemical screens.

Kinase Selectivity Profile

A major procurement driver for PD153035 is its exceptionally clean selectivity profile against structurally related receptor tyrosine kinases (RTKs) . While it inhibits EGFR at a Ki of 5.2 pM, it shows no significant inhibitory effect on PDGFR, FGFR, CSF-1R, Insulin Receptor (InsR), or Src kinases at concentrations up to 50 μM . This creates a massive experimental window for phenotypic assays.

Evidence DimensionConcentration required for target vs. off-target inhibition
Target Compound DataPD153035: Ki = 5.2 pM for EGFR
Comparator Or BaselinePD153035: >50 μM for PDGFR/FGFR/Src
Quantified Difference>1,000,000-fold selectivity window between EGFR and off-target RTKs.
ConditionsIn vitro kinase selectivity profiling.

Guarantees that observed phenotypic changes in complex cell models are strictly EGFR-dependent, eliminating confounding variables from parallel growth factor pathways.

Cellular Efficacy vs AG1478

When comparing the widely used tool compounds PD153035 and AG1478, PD153035 exhibits superior binding affinity . While AG1478 is an effective EGFR inhibitor with a biochemical IC50 of approximately 3 nM, PD153035's IC50 of 25 pM translates to more robust suppression of EGF-stimulated receptor autophosphorylation in intact A431 human epidermoid carcinoma cells, achieving an IC50 of 14 nM in cellular contexts .

Evidence DimensionBiochemical IC50 and Cellular Autophosphorylation Inhibition
Target Compound DataPD153035: Biochemical IC50 = 25 pM; Cellular IC50 = 14 nM
Comparator Or BaselineAG1478: Biochemical IC50 = 3 nM
Quantified DifferencePD153035 is >100-fold more potent biochemically than AG1478.
ConditionsIntact A431 cell autophosphorylation assay vs. cell-free assay.

Provides a more rigorous and complete blockade of EGFR signaling in cell-based assays compared to the standard AG1478 alternative.

Solubility & Stock Preparation

Proper handling and formulation of PD153035 are critical for assay reproducibility. The compound is entirely insoluble in water but can achieve concentrations up to 10–16.6 mM in anhydrous DMSO . However, moisture contamination in the DMSO drastically reduces solubility, requiring the use of fresh, anhydrous solvent and gentle warming (37°C) or sonication to ensure complete dissolution .

Evidence DimensionMaximum Solubility
Target Compound DataPD153035: Up to 16.6 mM in anhydrous DMSO
Comparator Or BaselineMoisture-contaminated DMSO or aqueous buffers: Insoluble / precipitates
Quantified DifferenceStrict dependence on anhydrous conditions to achieve >10 mM stock concentrations.
ConditionsIn vitro stock solution preparation.

Alerts procurement and lab management to the necessity of purchasing high-grade anhydrous DMSO alongside the compound to prevent costly assay failures.

HTS Positive Control

Because of its 5.2 pM Ki and 25 pM IC50, PD153035 is the optimal reference standard for defining the absolute baseline of wild-type EGFR inhibition in biochemical HTS campaigns. It outperforms clinical drugs like Erlotinib by allowing developers to establish 100% kinase suppression at sub-nanomolar concentrations, thereby preserving assay integrity and minimizing solvent interference .

RTK Pathway Decoupling

Its >1,000,000-fold selectivity window over PDGFR and FGFR makes PD153035 the compound of choice for isolating EGFR-specific mechanisms in complex tumor microenvironment or angiogenesis models. Researchers procure this compound specifically to ensure that observed cellular responses are not confounded by cross-reactivity with parallel growth factor receptors .

PET Imaging Precursor

The highly specific 4-anilinoquinazoline core of PD153035 is extensively utilized by radiochemists as a structural foundation for synthesizing carbon-11 ([11C]PD153035) and fluorine-18 PET tracers. Its unmatched affinity for the EGFR ATP-binding pocket makes it an ideal starting material for developing in vivo tumor mapping agents .

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

359.02694 Da

Monoisotopic Mass

359.02694 Da

Heavy Atom Count

22

LogP

3.49 (LogP)

Appearance

Assay:≥98%A crystalline solid

UNII

TC62B68RSL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

153436-54-5

Wikipedia

Pd-153035 hydrochloride
[1]. Fry DW, et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. 1994, 265(5175), 1093-1095.
[2]. Bos M, et al. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clin Cancer Res. 1997, 3(11), 2099-2106.
[3]. Kunkel MW, et al. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice. Invest New Drugs. 1996, 13(4), 295-302.
[4]. Prada PO, et al. EGFR tyrosine kinase inhibitor (PD153035) improves glucose tolerance and insulin action in high-fat diet-fed mice. Diabetes. 2009 , 58(12), 2910-2919.

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